molecular formula C17H12ClNO4 B5771143 N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B5771143
M. Wt: 329.7 g/mol
InChI Key: NOZFRZSLKUVMOD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide characterized by a 4-oxo-4H-chromene-2-carboxamide core substituted with a 3-chloro-4-methoxyphenyl group. The 3-chloro-4-methoxyphenyl moiety enhances lipophilicity and bioavailability, while the chromene core contributes to π-π stacking interactions with biological targets .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-15-7-6-10(8-12(15)18)19-17(21)16-9-13(20)11-4-2-3-5-14(11)23-16/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZFRZSLKUVMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction. This can be achieved by reacting the chromene derivative with 3-chloro-4-methoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chloro group in the 3-chloro-4-methoxyphenyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural Analogues with Chromene-2-Carboxamide Core

Compounds sharing the 4-oxo-4H-chromene-2-carboxamide scaffold but differing in aryl substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent Molecular Formula Melting Point (°C) Key Biological Activity (IC₅₀)
N-(3-Ethylphenyl)-4-oxo-4H-chromene-2-carboxamide (3′a) 3-Ethylphenyl C₁₈H₁₅NO₃ 110–112 Not reported
N-(4-((1H-Imidazol-1-yl)methyl)phenyl)-4-oxo-4H-chromene-2-carboxamide (3′d) 4-((1H-Imidazol-1-yl)methyl)phenyl C₂₀H₁₅N₃O₃ 254–256 Not reported
Target Compound 3-Chloro-4-methoxyphenyl C₁₇H₁₂ClNO₄ Not reported Not explicitly studied in provided evidence

Key Observations :

  • Melting points vary significantly (110–261°C), influenced by hydrogen-bonding capacity and molecular symmetry .
Chromene-3-Carboxamide Derivatives

Compounds with a 4-oxo-4H-chromene-3-carboxamide core demonstrate altered bioactivity due to the shifted carbonyl position:

  • 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) : Synthesized via condensation of salicyaldehyde and acetic acid derivatives. This analog exhibits sulfonamide functionality, enhancing solubility but reducing membrane permeability compared to the target compound .
  • 4-Oxo-4H-chromene-3-carboxaldehyde : A precursor in annulation reactions, highlighting the reactivity of the 3-position for constructing fused heterocycles (e.g., diazepines). The target compound’s 2-carboxamide group may confer greater stability than aldehyde derivatives .
Other Carboxamide Derivatives with 3-Chloro-4-Methoxyphenyl Substituents

Compounds sharing the 3-chloro-4-methoxyphenyl group but differing in the core structure include:

  • 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (43c): A pyrrolidine derivative synthesized via itaconic acid condensation. Unlike the target compound’s planar chromene core, its non-aromatic pyrrolidine ring reduces π-π interactions but improves conformational flexibility .
  • Compound 55 : A thiazole-containing carboxamide with a cyclopropane moiety. The rigid cyclopropane and thiazole ring enhance metabolic stability but may limit target engagement compared to the chromene core .

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a carboxamide functional group and a chloro-methoxy phenyl substituent. Its structure can be represented as follows:

N 3 Chloro 4 methoxyphenyl 4 oxo 4H chromene 2 carboxamide\text{N 3 Chloro 4 methoxyphenyl 4 oxo 4H chromene 2 carboxamide}

This structural configuration contributes to its interaction with biological targets, influencing its activity profile.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown significant free radical-scavenging properties, which are critical in mitigating oxidative stress-related disorders.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others.
  • Enzyme Inhibition : It acts as an inhibitor of cholinesterases and β-secretase, making it a candidate for neuroprotective therapies.

The biological effects of this compound are attributed to its ability to interact with specific enzymatic pathways:

  • Cholinesterase Inhibition : The compound's structure allows it to bind effectively to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine levels in synaptic clefts, which is beneficial in conditions like Alzheimer's disease.
    EnzymeIC50 Value (μM)
    AChE10.4
    BChE7.7
  • β-Secretase Inhibition : By inhibiting β-secretase, the compound may reduce amyloid plaque formation, a hallmark of Alzheimer's pathology.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Cytotoxicity Studies : Research demonstrated that this compound exhibits significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 19.2 μM. This suggests potential as an anticancer agent.
  • Molecular Docking Studies : In silico docking studies revealed that the compound forms stable interactions with key residues in target enzymes, supporting its role as a multi-target inhibitor. The presence of halogen atoms enhances binding affinity due to stronger electron-withdrawing effects.
  • Antioxidant Activity Assessment : The compound was evaluated for its ability to scavenge free radicals using DPPH and ABTS assays, showing promising results indicative of potent antioxidant capabilities.

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